Ethyl 4-aminothiane-4-carboxylate
Overview
Description
Ethyl 4-aminothiane-4-carboxylate is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 . It is also known by other names such as Ethyl 4-aminotetrahydrothiopyran-4-carboxylate and Ethyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-aminothiane-4-carboxylate were not found, a related compound, Ethyl 2-aminothiazole-4-carboxylate, was synthesized by reacting ethyl bromopyruvate and thiourea . The Schiff bases were synthesized by reacting Ethyl 2-aminothiazole-4-carboxylate with different aldehydes and ketones .Scientific Research Applications
Ethyl 4-aminothiane-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Heterocyclic Compounds: Ethyl 4-aminothiane-4-carboxylate serves as a building block for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their unique biological activities .
Designing Ligands: The compound is used in designing ligands by altering functional groups to create analogues with potential applications in drug discovery and development .
Antimicrobial Evaluation: Researchers have utilized Ethyl 4-aminothiane-4-carboxylate to synthesize Schiff bases for antimicrobial evaluation against multidrug-resistant strains, highlighting its role in addressing antibiotic resistance challenges .
Antitumor Activity: Derivatives of Ethyl 4-aminothiane-4-carboxylate have been prepared and evaluated for their antitumor activity against various human tumor cell lines, indicating its potential in cancer research .
properties
IUPAC Name |
ethyl 4-aminothiane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)3-5-12-6-4-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXHHVSQUQQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCSCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminothiane-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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